

Spectroscopic Profile of 1-Chloro-3-methyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3-methyl-2-butene

Cat. No.: B146958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Chloro-3-methyl-2-butene** (CAS No. 503-60-6), a valuable reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Chloro-3-methyl-2-butene** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of **1-Chloro-3-methyl-2-butene** exhibits distinct signals corresponding to the different types of protons in the molecule. Predicted ¹H NMR data suggests the following assignments:

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~5.5	Triplet (t)	1H	=CH-
b	~4.1	Doublet (d)	2H	-CH ₂ Cl
c	~1.8	Singlet (s)	3H	=C-CH ₃
d	~1.7	Singlet (s)	3H	=C-CH ₃

Note: Predicted data. Actual experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A known source for the ¹³C NMR spectrum of **1-Chloro-3-methyl-2-butene** is from the publication by P. Crews and E. K. Wiseman in the Journal of Organic Chemistry (1977, 42, 2812).[\[1\]](#) Predicted chemical shifts are as follows:

Carbon Atom	Chemical Shift (ppm)
C1 (-CH ₂ Cl)	~46
C2 (=CH-)	~122
C3 (=C(CH ₃) ₂)	~138
C4/C5 (-CH ₃)	~18, ~26

Note: Predicted data. For experimentally determined values, refer to the cited literature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A dilute solution of **1-Chloro-3-methyl-2-butene** (typically 5-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 16 to 64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A spectral width of approximately 10-12 ppm is used.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Absorption Data

The IR spectrum of **1-Chloro-3-methyl-2-butene** is expected to show characteristic absorption bands for its alkene and alkyl halide functionalities.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3040	Medium	=C-H	Stretch
~2970, ~2915, ~2860	Strong	C-H	Stretch (sp ³)
~1670	Medium	C=C	Stretch
~1450, ~1375	Medium	C-H	Bend (CH ₃)
~840	Strong	=C-H	Bend (out-of-plane)
~750	Strong	C-Cl	Stretch

Note: These are typical ranges and the exact peak positions may vary.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a liquid sample like **1-Chloro-3-methyl-2-butene**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

- **Spectral Range:** Typically 4000 to 400 cm⁻¹.
- **Resolution:** 4 cm⁻¹.
- **Number of Scans:** 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- **Background:** A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of **1-Chloro-3-methyl-2-butene** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Abundance	Proposed Fragment
104/106	Moderate	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
69	High	$[M - Cl]^+$
41	High	$[C_3H_5]^+$

Note: The presence of the M+2 peak at m/z 106 with approximately one-third the intensity of the m/z 104 peak is characteristic of a compound containing one chlorine atom.

Experimental Protocol for GC-MS

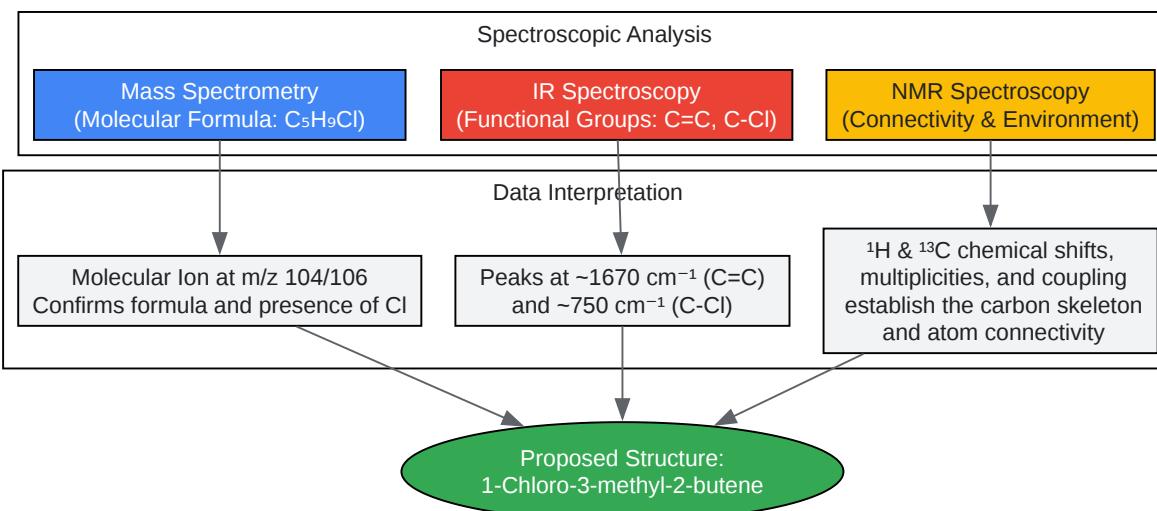
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is the standard instrument for analyzing volatile organic compounds like **1-Chloro-3-methyl-2-butene**.

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is typically used.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- Injector Temperature: 250 °C.

- Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C.


MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: A scan range of m/z 35-350.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with library spectra for confirmation.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of **1-Chloro-3-methyl-2-butene** using the spectroscopic data presented is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **1-Chloro-3-methyl-2-butene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-methyl-2-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146958#spectroscopic-data-for-1-chloro-3-methyl-2-butene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com